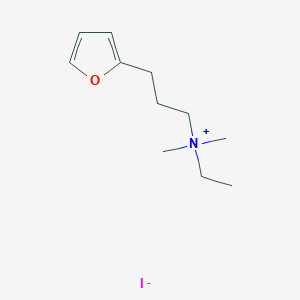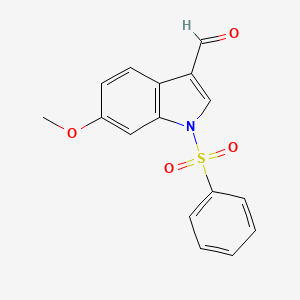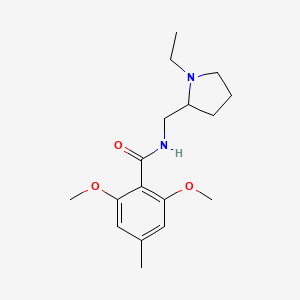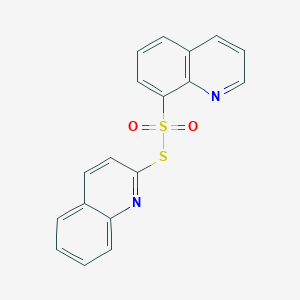
5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride is a heterocyclic compound that contains both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride typically involves the reaction of 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and reducing the risk of handling large quantities of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: This reaction is usually performed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acid: Formed through hydrolysis.
Alcohols and Amines: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Chemical Biology: Employed in the design of probes for studying biological processes.
Material Science:
Mecanismo De Acción
The mechanism of action of 5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride is primarily related to its reactivity towards nucleophiles. The carbonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein function. The pyridine and oxazole rings may also interact with biological targets through π-π stacking or hydrogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid: The precursor to the carbonyl chloride derivative.
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with similar biological activities.
5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid: A structurally related compound with different reactivity and applications.
Uniqueness
5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride is unique due to the presence of both pyridine and oxazole rings, which confer distinct electronic and steric properties. This dual functionality enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
| 88958-32-1 | |
Fórmula molecular |
C9H5ClN2O2 |
Peso molecular |
208.60 g/mol |
Nombre IUPAC |
5-pyridin-2-yl-1,2-oxazole-3-carbonyl chloride |
InChI |
InChI=1S/C9H5ClN2O2/c10-9(13)7-5-8(14-12-7)6-3-1-2-4-11-6/h1-5H |
Clave InChI |
ZYUPXQSXFYFWJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=NO2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



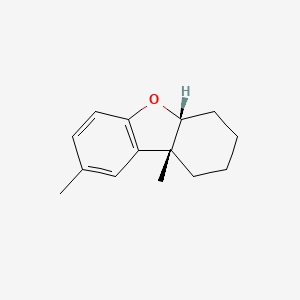
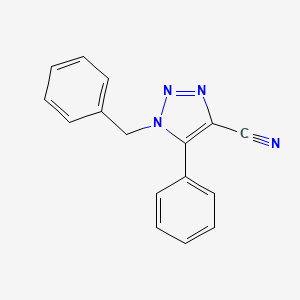
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)
